molecular formula C16H22N4O3S B5571876 (3,5-dimethylisoxazol-4-yl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid

(3,5-dimethylisoxazol-4-yl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid

Cat. No.: B5571876
M. Wt: 350.4 g/mol
InChI Key: HSSPDCXGKAOJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-dimethylisoxazol-4-yl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid is a useful research compound. Its molecular formula is C16H22N4O3S and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.14126175 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study on novel benzodifuranyl compounds, thiazolopyrimidines, and oxadiazepines derived from visnaginone and khellinone revealed their potential as anti-inflammatory and analgesic agents. These compounds, including acetic acid derivatives similar in structure to the queried chemical, showed significant inhibitory activity on cyclooxygenase-2 (COX-2) and had notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Antimicrobial and Anti-Proliferative Activities

  • Research involving 1,3,4-oxadiazole N-Mannich bases, which are structurally related to the queried compound, demonstrated antimicrobial and anti-proliferative activities. These compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as efficacy against various human cancer cell lines (Al-Wahaibi et al., 2021).

Polyamide Synthesis

  • The compound was utilized in the synthesis of polyamides containing various nucleobases. These polyamides, derived from reactions involving substances structurally similar to the queried compound, were reported to have molecular weights in the range of about 2000–6000 and showed solubility in different solvents, indicating potential applications in material science (Hattori & Kinoshita, 1979).

Antimicrobial Agents

  • A study on thiazolidinone derivatives, including compounds structurally similar to the queried chemical, demonstrated their use as effective antimicrobial agents against various bacterial and fungal species. This suggests potential applications in the development of new antimicrobial drugs (Patel et al., 2012).

Novel Biofilm and Enzyme Inhibitors

  • Research on bis(pyrazole-benzofuran) hybrids possessing piperazine linkers, similar in structure to the queried compound, showed potent inhibitory activities against bacterial biofilms and MurB enzyme, a key target in antibacterial drug development. This indicates their potential use in combating resistant bacterial strains (Mekky & Sanad, 2020).

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S/c1-10-14(11(2)23-18-10)15(16(21)22)20-6-4-19(5-7-20)8-13-9-24-12(3)17-13/h9,15H,4-8H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSPDCXGKAOJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(C(=O)O)N2CCN(CC2)CC3=CSC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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